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Compound Name:

Cat. No.: B1574845

Get Quote

Abstract & Pharmacological Profile[4][5]

Galanin (1-16) is the highly conserved N-terminal fragment of the neuropeptide Galanin.[1]
Unlike the full-length peptide (1-29 or 1-30), which degrades rapidly and exhibits broad
receptor binding, Galanin (1-16) retains high-affinity agonist activity specifically at GalR1 and
GalR2 receptors while often exhibiting distinct pharmacokinetic stability.[2]

In the context of neuronal excitability, Galanin (1-16) is primarily utilized to induce
hyperpolarization and inhibit neurotransmitter release (e.g., Acetylcholine, Glutamate).[2] It acts
as a potent central nervous system depressant in specific circuits, most notably the
Hippocampus (CA1/CA3) and the Locus Coeruleus (LC).[2]

Key Pharmacological Characteristics
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Parameter

Value | Description

Molecular Weight

~1600-1700 Da (varies slightly by species

sequence)

Receptor Selectivity

Agonist at GalR1 (Ki ~1-5 nM) and GalRz2;
reduced or variable affinity for GalR3 compared

to full-length peptide.[2]

Primary Mechanism

GalR1: Gi/o-coupled activation of GIRK
channels; inhibition of Adenylyl Cyclase.GalR2:
Gg/11 or Gi/o (context dependent).[2]

Physiological Effect

Membrane hyperpolarization, reduction of firing
frequency, inhibition of EPSPs.[2]

Dose-Response Guidelines

The following concentrations are calibrated for acute brain slice electrophysiology (Patch-

Clamp). In vivo microinjection doses are provided for reference.

A. In Vitro Slice Electrophysiology (Bath Perfusion)

Target Effect: Maximal Hyperpolarization / Inhibition of Firing
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Concentration

Efficacy Level

Experimental Context

10 nM

Threshold

Locus Coeruleus: Often
sufficient to induce measurable
hyperpolarization (~5-10 mV)
in highly sensitive LC neurons
via GalR1.

100 nM

Standard (EC50)

Hippocampus & LC: The "Gold
Standard" starting dose.[2]
reliably activates GIRK
channels without rapid

desensitization.

Maximal (Saturation)

General: Used to ensure
complete receptor occupancy
or when studying inhibition of
high-frequency induced
Calcium influx (e.qg., via
VGCCs).[2]

>5uM

Supra-physiological

Warning: High risk of off-target
effects and rapid receptor
internalization/desensitization.

Avoid unless testing toxicity.[2]

B. In Vivo Microinjection (Intra-hippocampal/ICV)

Target Effect: Modulation of Seizure Activity or Memory Tasks

© 2026 BenchChem. All rights reserved.

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3516677/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3516677/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3516677/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574845?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Dose Volume Context

Intra-hippocampal: Standard

dose to impair spatial learning

3.0 nmol 0.5-10pL o ) )
(mimics cholinergic blockade)
or inhibit seizure propagation.
ICV (Intracerebroventricular):
Required for broad forebrain
6.0 — 10.0 nmol 1.0-5.0pL distribution; often used to

study analgesic or

anticonvulsant effects.

Mechanism of Action: The Excitability Brake

Galanin (1-16) reduces neuronal excitability primarily through the GalR1 receptor subtype.[3][4]
The pathway involves the ngcontent-ng-c3932382896=""_nghost-ng-c1874552323=""
class="inline ng-star-inserted">

subunit of the Gi/o protein directly gating G-protein Coupled Inwardly Rectifying Potassium
(GIRK) channels, leading to K+ efflux and hyperpolarization. Simultaneously, the

subunit inhibits Adenylyl Cyclase and closes Voltage-Gated Calcium Channels (VGCCs),
preventing neurotransmitter release.

GIRK Channel > Hyperpolarization
(Kir3.x) (K+ Efflux)
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Caption: GalR1-mediated inhibition. Galanin (1-16) activates Gi/o, opening GIRK channels
(hyperpolarization) and blocking Ca2+ entry.[2]

Detailed Experimental Protocol: Slice
Electrophysiology

Objective: Measure Galanin (1-16) induced hyperpolarization in CA1 Pyramidal Neurons.

Phase 1: Reagent Preparation (Critical)

Galanin peptides are "sticky" (adsorb to plastics).[2] Improper handling leads to false negatives.

[2]
o Stock Solution: Dissolve lyophilized Galanin (1-16) in distilled water to 1 mM.

o Tip: If solubility is poor, use 0.1 M Acetic Acid, but water is usually sufficient for the 1-16
fragment.[2]

o Aliquot into low-binding tubes (e.g., Eppendorf LoBind) and store at -80°C.

e Working Solution: Dilute stock into Oxygenated ACSF (Artificial Cerebrospinal Fluid)
immediately before use.

o Carrier Protein: Add 0.05% - 0.1% BSA (Bovine Serum Albumin) to the ACSF. This
saturates plastic binding sites in the perfusion tubing, ensuring the actual dose reaches
the slice.

Phase 2: Whole-Cell Patch Clamp Workflow

o Baseline Recording (5 mins):
o Establish whole-cell configuration (Current Clamp mode, 1=0).
o Record stable Resting Membrane Potential (RMP) and firing characteristics.[2]
o Quality Control: Series resistance (Rs) must be <20 MQ and stable.[2]

e Wash-In (2—4 mins):
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o Switch perfusion to ACSF + 100 nM Galanin (1-16) + 0.1% BSA.
o Monitor RMP. Expect a hyperpolarization of -4 to -10 mV within 60-120 seconds.[2]

o Validation: Inject current steps to measure input resistance (R_in).[2] Galanin opening K+
channels (GIRK) should decrease input resistance.[2]

o Steady State (3 mins):

o Once the response plateaus, measure the change in holding current (if in Voltage Clamp)
or membrane potential (Current Clamp).[2]

e Wash-Out (10-15 mins):
o Switch back to standard ACSF (no Galanin).

o Crucial Validation: The effect must be reversible. If RMP does not recover, the cell may be
unhealthy or the effect is non-specific toxicity.

Phase 3: Pharmacological Confirmation (The "Self-
Validating" Step)

To prove the effect is GalR-mediated, perform a separate experiment pre-incubating the slice
with a Galanin antagonist:

e Antagonist:M35 or Galantide (1 pM).[2]
e Protocol: Perfuse Antagonist for 10 mins -> Add Galanin (1-16) + Antagonist.

o Result: The hyperpolarization observed in Phase 2 should be completely blocked.

Troubleshooting & Controls
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Issue Probable Cause Corrective Action

Mandatory: Add 0.1% BSA to
No Response Peptide adsorption to tubing. the perfusion solution. Replace
Tygon tubing if old.

Monitor Series Resistance
(Rs).[2] If Rs increases >20%,

Irreversible Effect Cell death / Run-down.[2] discard cell.[2] Ensure Wash-
out is sufficient (Galanin
sticky).[2]

GalR1 desensitizes rapidly.
Wait at least 20-30 mins

Weak Response Receptor Desensitization. o
between repeated applications
on the same slice.

Do not refreeze aliquots more

Precipitation Freezing/Thawing cycles.[5] than once. Use fresh aliquots
for critical data.

References

e Fisone, G., et al. (1989).N-terminal galanin-(1-16) fragment is an agonist at the hippocampal
galanin receptor.[2][6] Proceedings of the National Academy of Sciences. [7]

e Ma, X., et al. (2001).Effects of galanin receptor agonists on locus coeruleus neurons.[3][2]
Brain Research.[3][8][9]

e Mazarati, A. M., et al. (1998).Galanin modulation of seizures and seizure propagation.[2]
Journal of Neuroscience.

e Parsons, D. S., et al. (1998).Galanin (1-16) acts at the GalR1 receptor to inhibit excitability in
the rat locus coeruleus.[2] Synapse.

e Hoyt, K. R, et al. (2005).Galanin inhibition of voltage-dependent Ca2+ influx in rat cultured
myenteric neurons is mediated by galanin receptor 1.[2] American Journal of Physiology-
Gastrointestinal and Liver Physiology.

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3516677/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3516677/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3516677/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3516677/
https://www.medchemexpress.com/galanin-1-19-human.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3516677/
https://pmc.ncbi.nlm.nih.gov/articles/PMC298543/
https://pubmed.ncbi.nlm.nih.gov/2594786/
https://pubmed.ncbi.nlm.nih.gov/11689176/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3516677/
https://pubmed.ncbi.nlm.nih.gov/11689176/
https://www.biorxiv.org/content/10.1101/2024.07.29.605653v1.full.pdf
https://pubmed.ncbi.nlm.nih.gov/7687191/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3516677/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3516677/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3516677/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574845?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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